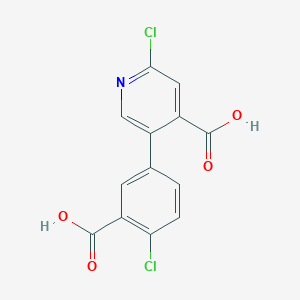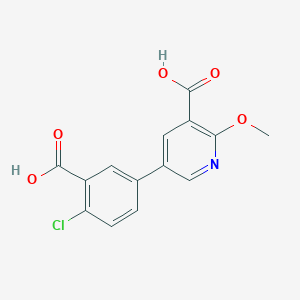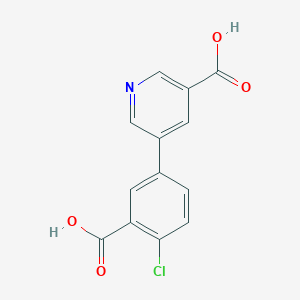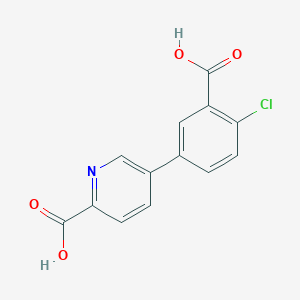
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% (5-CPCPA) is a carboxylic acid-based compound with a chlorinated phenyl group. It is a white crystalline solid, insoluble in water, with a melting point of about 170°C. 5-CPCPA has been used in various scientific research applications, mainly as an inhibitor of enzymes and as a reagent for synthesis.
Scientific Research Applications
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been widely used in scientific research due to its ability to inhibit enzymes. It has been used as an inhibitor of the enzymes phospholipase A2, acetylcholinesterase, and lipoxygenase. It has also been used as a reagent for the synthesis of various compounds, including 1,3-diaryl-2-propen-1-ones, 1,3-diaryl-2-ketones, and 3-acyl-4-chlorophenylpicolinic acids.
Mechanism of Action
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been shown to inhibit the activity of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. The exact mechanism of action of 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is still under investigation.
Biochemical and Physiological Effects
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been shown to have various effects on biochemical and physiological processes. It has been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been shown to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% in laboratory experiments is its ability to inhibit enzymes. This makes it a useful tool for studying the biochemical and physiological effects of enzymes. However, 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is insoluble in water, which can make it difficult to work with in some experiments. In addition, the exact mechanism of action of 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is still unknown, which can make it difficult to predict its effects in some experiments.
Future Directions
The potential future directions for 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% research include further investigation into its mechanism of action, its effects on other enzymes, and its potential use in drug development. It could also be used to study the effects of enzyme inhibition on biochemical and physiological processes in various organisms. In addition, 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% could be used to develop new inhibitors of enzymes, as well as new reagents for synthesis. Finally, 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% could be used to develop new drugs and therapies for various diseases and disorders.
Synthesis Methods
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% can be synthesized from the reaction of 4-chlorobenzaldehyde and picolinic acid in the presence of piperidine. The reaction is carried out in an aqueous solution at a temperature of 80°C. The product is then purified using a recrystallization process.
properties
IUPAC Name |
5-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-3-1-7(5-9(10)12(16)17)8-2-4-11(13(18)19)15-6-8/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCGSHBIFQGUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


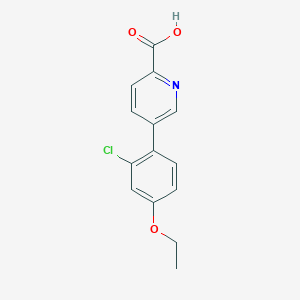
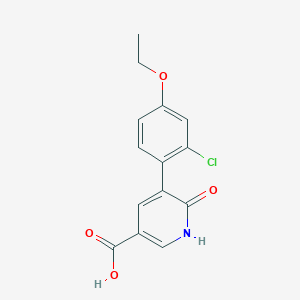
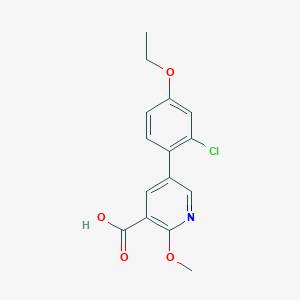





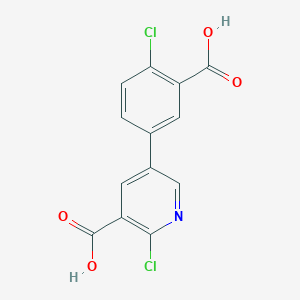
![5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393534.png)
